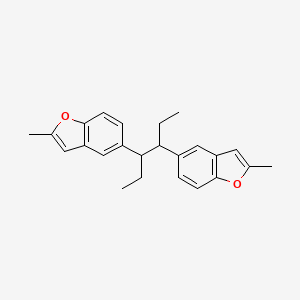![molecular formula C6H6N2O2S B14005173 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide CAS No. 42897-75-6](/img/structure/B14005173.png)
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes .
Análisis De Reacciones Químicas
Types of Reactions
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development
Agriculture: It has been studied for its pesticidal and herbicidal properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridine: Exhibits similar biological activities but differs in its structural framework.
Triazolo[4,3-a]pyridine: Another heterocyclic compound with significant medicinal applications.
Uniqueness
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
42897-75-6 |
|---|---|
Fórmula molecular |
C6H6N2O2S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)5-8-4-2-1-3-6(8)7-11/h1-4H,5H2 |
Clave InChI |
VAWLTOMHUVKADD-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=CC=CC2=NS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
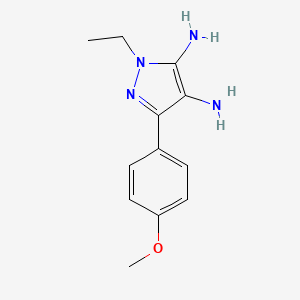
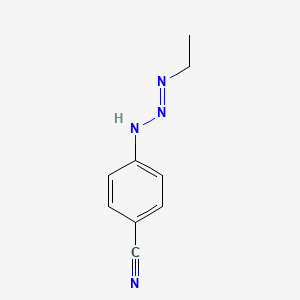
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
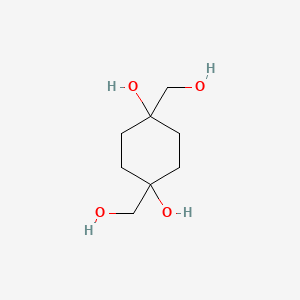
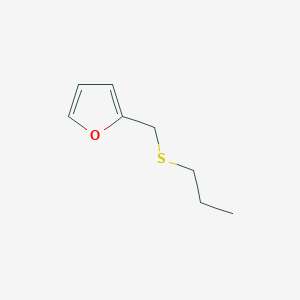

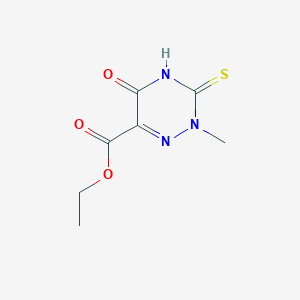
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)

![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
